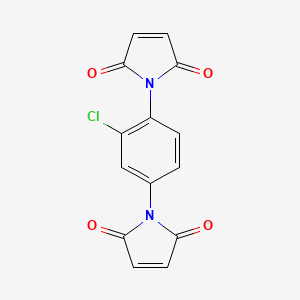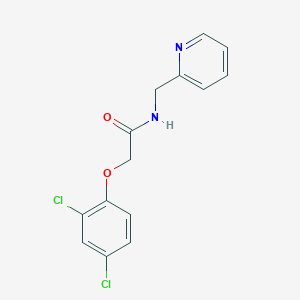
1,1'-(2-chloro-1,4-phenylene)bis(1H-pyrrole-2,5-dione)
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of polymers containing 1,1'-(2-chloro-1,4-phenylene)bis(1H-pyrrole-2,5-dione) derivatives involves palladium-catalyzed coupling reactions, such as Suzuki coupling, to produce polymers with strong fluorescence and distinct optical and electrochemical properties. Zhang and Tieke (2008) described the synthesis of highly luminescent polymers using derivatives of 1,1'-(2-chloro-1,4-phenylene)bis(1H-pyrrole-2,5-dione) through Pd-catalyzed Suzuki coupling, yielding polymers with molecular weights of 8000−10,000 Da and solubility in common organic solvents (Zhang & Tieke, 2008).
Molecular Structure Analysis
The crystal structure and molecular geometry of compounds derived from 1,1'-(2-chloro-1,4-phenylene)bis(1H-pyrrole-2,5-dione) have been extensively studied to understand their interaction and assembly in the solid state. Lv et al. (2013) characterized novel derivatives through X-ray crystal structure determination, providing insights into their molecular arrangements and potential applications in material science (Lv et al., 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of 1,1'-(2-chloro-1,4-phenylene)bis(1H-pyrrole-2,5-dione) derivatives have been explored in various polymerization reactions, leading to materials with desirable electrical and photophysical characteristics. Sotzing et al. (1996) reported the electropolymerization of bis(pyrrol-2-yl) arylenes to form conducting polymers, demonstrating the compound's utility in developing electrically conductive materials (Sotzing et al., 1996).
Physical Properties Analysis
The physical properties, such as solubility, molecular weight, and thermal stability, of polymers derived from 1,1'-(2-chloro-1,4-phenylene)bis(1H-pyrrole-2,5-dione) have been thoroughly investigated. These properties are crucial for their application in optoelectronic devices and other technological applications. Beyerlein and Tieke (2000) synthesized π-conjugated polymers containing the compound, highlighting their good solubility, processability, and photostability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).
Wissenschaftliche Forschungsanwendungen
Luminescent Polymers
1,1'-(2-chloro-1,4-phenylene)bis(1H-pyrrole-2,5-dione) has been utilized in the synthesis of highly luminescent polymers. These polymers, such as those containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, exhibit strong fluorescence and are soluble in common organic solvents. They demonstrate significant optical and electrochemical properties, making them suitable for electronic applications like polymer light-emitting diodes ((Zhang & Tieke, 2008)).
Photoluminescent Conjugated Polymers
The compound has been instrumental in creating photoluminescent conjugated polymers and copolymers. These materials show strong photoluminescence, making them potential candidates for electronic applications due to their good solubility, processability into thin films, and photochemical stability (Beyerlein & Tieke, 2000).
Red-Emitting Polymers
In the realm of optoelectronics, red-emitting diketopyrrolopyrrole-alt-phenylenevinylene polymers synthesized using this compound have shown promise. These polymers, characterized by excellent thermal stability and strong red photoluminescence, are promising materials for polymer light-emitting diodes with low turn-on voltages and nearly pure red emission (Qiao et al., 2010).
Conducting Polymers
This chemical has also been used in the development of conducting polymers from low oxidation potential monomers based on pyrrole. These polymers are stable in the electrically conducting form and have applications in various electronic devices (Sotzing et al., 1996).
Corrosion Inhibition
Novel derivatives, including this compound, have been synthesized and evaluated as corrosion inhibitors for mild steel. These derivatives display a significant inhibition efficiency, demonstrating their potential as protective agents in corrosive environments (Dhaef et al., 2021).
Eigenschaften
IUPAC Name |
1-[3-chloro-4-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClN2O4/c15-9-7-8(16-11(18)3-4-12(16)19)1-2-10(9)17-13(20)5-6-14(17)21/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBYRPWUHYUIMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=CC2=O)Cl)N3C(=O)C=CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(2-Chloro-1,4-phenylene)-bis-(1h-pyrrole-2,5-dione) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{3-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5765493.png)
![N-(4-{[2-(4-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5765497.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethyl-N-isopropylurea](/img/structure/B5765510.png)
![4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B5765518.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5765525.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5765531.png)
![1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5765533.png)

![4-[(5-methyl-2-furyl)methyl]morpholine](/img/structure/B5765544.png)

![3-amino-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B5765558.png)
![2-{4-[(2-bromophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5765570.png)